BenchChemオンラインストアへようこそ!

N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyridine-3-sulfonamide

KIF18A Mitotic Kinesin Cancer

Procure N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyridine-3-sulfonamide (CAS 1219902-01-8) as a structurally unique KIF18A inhibitor chemotype for SAR expansion. Its thiophene-2-sulfonyl piperidine linker and pyridine-3-sulfonamide terminus define a distinct pharmacophore unrepresented by generic KIF18A inhibitors. Ideal as a screening building block or negative-control scaffold after in-house validation. Guarantee target relevance via internal KIF18A engagement assays before committing to full-scale synthesis.

Molecular Formula C16H21N3O4S3
Molecular Weight 415.54
CAS No. 1219902-01-8
Cat. No. B2592690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyridine-3-sulfonamide
CAS1219902-01-8
Molecular FormulaC16H21N3O4S3
Molecular Weight415.54
Structural Identifiers
SMILESC1CCN(C(C1)CCNS(=O)(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=CS3
InChIInChI=1S/C16H21N3O4S3/c20-25(21,15-6-3-9-17-13-15)18-10-8-14-5-1-2-11-19(14)26(22,23)16-7-4-12-24-16/h3-4,6-7,9,12-14,18H,1-2,5,8,10-11H2
InChIKeyHYMXNQGUTFRKIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyridine-3-sulfonamide (CAS 1219902-01-8): Baseline Characteristics and Sourcing Context


N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyridine-3-sulfonamide (CAS 1219902-01-8) is a synthetic sulfonamide featuring thiophene, piperidine, and pyridine moieties. Publicly available information indicates it has been investigated as an inhibitor of the mitotic kinesin KIF18A, a target implicated in cancer cell proliferation [1]. However, its characterization in the peer-reviewed primary literature is not established, and its quantitative performance data relative to structural analogs is not retrievable from authoritative, non-vendor sources as of this analysis. This compound appears primarily in vendor catalogs and derivative databases, and its fundamental physicochemical properties (e.g., exact logP, solubility, stability) are not publicly confirmed by independent research groups.

Procurement Risks of Substituting N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyridine-3-sulfonamide: Why In-Class Analogs Are Not Interchangeable


Without quantitative structure-activity relationship (SAR) data for this specific compound, the risks of substituting a generic KIF18A inhibitor or a structurally similar sulfonamide are unquantifiable but likely high. The KIF18A inhibitor patent space contains diverse chemotypes with large variations in potency (IC50 values spanning from low nanomolar to >30 µM) and selectivity [1]. For instance, the well-characterized reference inhibitor BTB-1 and its optimized derivatives exhibit IC50 values in the low micromolar range [2], while other patent-exemplified compounds achieve nanomolar inhibition [1]. The target compound’s unique combination of a thiophene-2-sulfonyl piperidine linker and a pyridine-3-sulfonamide terminus represents a distinct pharmacophore whose target engagement, selectivity profile, and cellular activity cannot be assumed equivalent to any other in-class molecule. Procurement decisions based solely on nominal target class membership risk acquiring a compound with unknown potency, selectivity, and off-target liabilities.

Quantitative Differentiation Evidence for N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyridine-3-sulfonamide (CAS 1219902-01-8) Against Closest Analogs


KIF18A Inhibitory Potency: Comparative Data Not Available from Non-Prohibited Primary Sources

A comprehensive search of peer-reviewed journals, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not retrieve any primary quantitative potency data (e.g., IC50, Kd) for CAS 1219902-01-8 against KIF18A or any other target. The KIF18A inhibitor field does contain benchmark compounds with published potencies, including BTB-1 (low µM IC50) [1] and patent-exemplified compounds achieving 253 nM (CHEMBL5276935) [2], but no direct or cross-study comparable data exist for the target compound. This absence of data precludes any substantiated claim of differentiation.

KIF18A Mitotic Kinesin Cancer

Selectivity Profile: No Cross-Study Data Available for Target Compound

Selectivity profiling against related mitotic kinesins (e.g., KIF11, KIF15, KIFC1) or broader kinase panels is a critical differentiator for KIF18A inhibitors. The published literature contains selectivity data for advanced leads, such as KIF18A-IN-4, which shows selectivity against a large panel of mitotic kinesins and kinases without direct effects on tubulin assembly . No selectivity data have been published for CAS 1219902-01-8 in any admissible source.

Selectivity Kinesin Panel Off-Target

Cellular Antiproliferative Activity: No Comparative Data Available for Target Compound

Functional cellular activity in cancer cell lines is a key determinant of KIF18A inhibitor utility. KIF18A knockdown induces mitotic arrest and apoptosis in HeLa cells [1], and small-molecule inhibitors have demonstrated antiproliferative effects in multiple cancer models. No cellular EC50 or GI50 data are available from primary sources for CAS 1219902-01-8.

Antiproliferative Cancer Cell Lines Mitotic Arrest

Best-Fit Application Scenarios for N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyridine-3-sulfonamide (CAS 1219902-01-8) Based on Available Evidence


Exploratory KIF18A Pharmacophore Modeling and Tool Compound Development

The compound’s structural features—a thiophene-2-sulfonyl group linked via a piperidine-2-ethyl spacer to a pyridine-3-sulfonamide—represent a distinct chemotype within the KIF18A inhibitor landscape. It may serve as a starting point for structure-activity relationship (SAR) exploration in academic or industrial medicinal chemistry programs, provided that in-house primary screening data confirm KIF18A engagement [1]. Its procurement value at this stage is solely as a commercially available building block for SAR expansion.

Negative Control or Inactive Analog Screening in KIF18A Assays

If initial in-house testing reveals that this compound lacks significant KIF18A inhibitory activity, it could be repurposed as a structurally matched negative control for other KIF18A inhibitor chemotypes. The definitive assignment of this role requires experimental confirmation of inactivity.

Comparative Selectivity Profiling Against Related Sulfonamide-Bearing Targets

Given the presence of dual sulfonamide functionalities, this compound could be evaluated in broad-panel selectivity screens to determine whether it possesses off-target activity against other sulfonamide-binding proteins, such as carbonic anhydrases or sulfonamide-recognizing GPCRs [1]. This application scenario is speculative and requires de novo experimental validation.

Quote Request

Request a Quote for N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.